molecular formula C28H26N2O3 B2689115 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 898360-73-1

2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2689115
CAS RN: 898360-73-1
M. Wt: 438.527
InChI Key: ISUSFYSATAOKDM-UHFFFAOYSA-N
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Description

“2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide”, also known as E-1, is a compound of great interest in the scientific community. It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones and their derivatives has been a topic of many publications . For instance, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5(6H)-ones .


Molecular Structure Analysis

The molecular formula of “this compound” is C27H24N2O3. The structure of quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, 4-hydroxy-2-quinolones, in general, are known to undergo various reactions .

Scientific Research Applications

Synthesis and Antitumor Activity

Research on novel quinazolinone analogs has demonstrated broad spectrum antitumor activity. For instance, certain 3-benzyl-substituted-4(3H)-quinazolinones showed potent activity against various cancer cell lines, suggesting their potential as templates for developing new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Applications

Another area of research involves the synthesis and characterization of new quinazolines with potential as antimicrobial agents. For example, certain derivatives were synthesized and showed significant antibacterial and antifungal activities, indicating their utility in combating microbial infections (N. Desai et al., 2007).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity. These findings suggest potential applications in the development of antioxidant agents (K. Chkirate et al., 2019).

Structural and Spectroscopic Analysis

Studies on quinoline derivatives have also focused on their structural aspects and properties, including salt and inclusion compounds of 8-hydroxyquinoline-based amides. These studies provide insight into the structural basis for the biological activity and potential applications of these compounds (A. Karmakar et al., 2007).

properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-20-8-10-21(11-9-20)27(32)24-16-30(25-14-7-19(3)15-23(25)28(24)33)17-26(31)29-22-12-5-18(2)6-13-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUSFYSATAOKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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